Oxifungin
Overview
Description
Oxifungin is an antifungal agent developed to combat fungal infections. It is known for its effectiveness against a variety of fungal species, including those resistant to other antifungal treatments .
Preparation Methods
The synthesis of oxifungin involves several steps. The primary synthetic route includes the condensation of specific precursors under controlled conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Oxifungin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oxifungin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of antifungal agents and their mechanisms.
Biology: It is used to study the effects of antifungal agents on fungal cells and their growth.
Medicine: It is used in the development of new antifungal treatments and in clinical trials to test its efficacy and safety.
Industry: It is used in the production of antifungal coatings and treatments for various materials
Mechanism of Action
Oxifungin exerts its antifungal effects by binding to specific molecular targets within fungal cells. This binding disrupts essential cellular processes, leading to cell death. The primary molecular target is the fungal cell membrane, where this compound interferes with the synthesis of essential components, leading to increased membrane permeability and cell lysis .
Comparison with Similar Compounds
Oxifungin is unique compared to other antifungal agents due to its specific mechanism of action and broad-spectrum activity. Similar compounds include:
Amphotericin B: Known for its broad-spectrum antifungal activity but has significant toxicity.
Fluconazole: Effective against many fungal species but has resistance issues.
Itraconazole: Similar to fluconazole but with a broader spectrum of activity.
This compound’s uniqueness lies in its ability to target resistant fungal strains and its relatively lower toxicity compared to other antifungal agents .
Properties
IUPAC Name |
3-(phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-2-4-10(5-3-1)18-9-13-15-12-8-14-7-6-11(12)16-17-13/h1-8,16H,9H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOWETRRDBSIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=C(C=CN=C3)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50982448 | |
Record name | 3-(Phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50982448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64057-48-3 | |
Record name | Oxifungin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50982448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXIFUNGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F14V3I66R3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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